The compound 2,3-Diamino-4-methoxypyridine, while not directly studied in the provided papers, is structurally related to various pyridine derivatives that have been extensively researched. These derivatives, including 3,4-Diaminopyridine (3,4-DAP) and 4-Aminopyridine (4-AP), have shown significant biological activity, particularly in the modulation of neurotransmitter release and as potential therapeutic agents. The research on these compounds provides insights into the potential mechanisms and applications of related compounds like 2,3-Diamino-4-methoxypyridine.
The research on 3,4-DAP has demonstrated its ability to restore neuromuscular transmission in botulinum toxin-poisoned rat muscles, indicating its potential application in treating neuromuscular disorders1. Given the structural similarities, 2,3-Diamino-4-methoxypyridine may also hold promise in this therapeutic area.
Another study highlighted the ability of a 4-aminopyridine derivative to cross the blood-brain barrier and accumulate in regions of the brain such as the hippocampus, thalamic nuclei, and cortex2. This suggests that 2,3-Diamino-4-methoxypyridine could potentially be used to target central nervous system disorders, given its likely ability to penetrate the brain.
Pyrimidine derivatives have been shown to possess antiviral activity, particularly against retroviruses3. While the specific compound is not a pyrimidine, the presence of the amino and methoxy groups could imply similar pharmacological properties, warranting further investigation into its antiviral potential.
The distribution of pyridine derivatives in secretory organs, such as the adrenal medulla, has been associated with stimulation of catecholamine secretion2. This effect could be harnessed in the development of drugs targeting endocrine disorders or in the management of conditions that require modulation of hormone secretion.
2,3-Diamino-4-methoxypyridine is classified as a diamine and a methoxy-substituted pyridine. It can be sourced from various synthetic routes, including nitration and reduction processes involving simpler pyridine derivatives. The compound is often utilized as a building block in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications .
The synthesis of 2,3-diamino-4-methoxypyridine can be achieved through several methods. A common approach involves the reduction of 2,3-dinitro-4-methoxypyridine using catalytic hydrogenation:
This method is advantageous due to its relatively short reaction time and high yield of pure product.
The molecular structure of 2,3-diamino-4-methoxypyridine features a pyridine ring substituted with two amino groups at positions 2 and 3, and a methoxy group at position 4.
The compound's three-dimensional conformation allows for interactions with biological targets, making it significant in medicinal chemistry .
2,3-Diamino-4-methoxypyridine can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity .
The mechanism of action of 2,3-diamino-4-methoxypyridine primarily relates to its interactions with biological systems:
The specific binding interactions and inhibition profiles depend on the structural modifications made during synthesis .
These properties influence the compound's behavior in various chemical environments and its suitability for different applications .
2,3-Diamino-4-methoxypyridine has several important applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Molecular Formula: C₆H₉N₃OSystematic IUPAC Name: 4-Methoxypyridine-2,3-diamineAlternative Names: 2,3-Diamino-4-methoxypyridine (common), 4-Methoxypyridine-2,3-diamine (CAS variant)CAS Registry Number: 127356-16-5 [2] [4]SMILES Notation: COC1=C(N)C(N)=NC=C1Molecular Weight: 139.16 g/mol [2] [4]
Table 1: Core Identifiers of 2,3-Diamino-4-methoxypyridine
Property | Value |
---|---|
Molecular Formula | C₆H₉N₃O |
IUPAC Name | 4-Methoxypyridine-2,3-diamine |
CAS No. | 127356-16-5 |
Molecular Weight | 139.16 g/mol |
SMILES | COC1=C(N)C(N)=NC=C1 |
Direct crystallographic data for 2,3-diamino-4-methoxypyridine remains unreported in the literature. However, structural analogs and salt forms provide indirect insights:
Table 2: Hydrogen Bonding Propensity
Donor Site | Acceptor Site | Motif Type | Stabilizing Role |
---|---|---|---|
2-NH₂ | Pyridinic N | R₂²(8) | Layer formation |
3-NH₂ | Methoxy O | R₂²(9) | Interplanar connectivity |
Aromatic C–H | Amino N | Weak C–H⋯N | Stacking reinforcement |
Quantum Chemical Parameters:
Spectroscopic Descriptors:
Table 3: Computed Electronic Parameters
Parameter | Value | Significance |
---|---|---|
HOMO-LUMO Gap | ~4.2 eV | Moderate reactivity |
TPSA | 74.16 Ų | High polarity/solubility |
LogP | 0.2546 | Balanced lipophilicity |
H-Bond Acceptors | 4 | Drug-likeness parameter |
H-Bond Donors | 2 | Solvation capacity |
Tautomeric Equilibria:
Protonation States:
Table 4: Protonation States Across pH
pH Range | Dominant Species | Charge | Stabilizing Forces |
---|---|---|---|
<2.0 | Dication | +2 | Solvent polarization |
3–5 | Pyridinium monocation | +1 | N–H⋯O (methoxy) H-bonding |
6–8 | Neutral molecule | 0 | Resonance conjugation |
>9.5 | C3-Amino-deprotonated anion | −1 | Charge delocalization to ring |
Biological Implications:Tautomeric flexibility enables dual hydrogen-bonding modes (donor-acceptor-donor or donor-donor-acceptor), critical for supramolecular recognition in pharmaceutical cocrystals. For instance, 2,3-diaminopyridinium salts form co-crystals with carboxylic acids via N⁺–H⋯O⁻ and N–H⋯O bonds, analogous to anticancer triazine cocrystals [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: